6-fluoro-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
6-fluoro-2-oxo-2H-chromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.
Mechanism of Action
Mode of Action
It is known that coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
It is known that coumarin derivatives generally have high gi absorption
Result of Action
Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid. For instance, the compound is a solid at ambient temperature . It is also known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, care should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoro-2H-chromen-2-one.
Oxidation: The precursor undergoes oxidation to introduce the oxo group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom under suitable conditions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6-fluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-fluoro-2-oxo-2H-chromene-3-carboxylic acid can be compared with other similar compounds, such as:
6-fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Differing by the presence of a hydroxyl group and an aldehyde group.
7-hydroxy-2-oxo-chromene-3-carboxylic acid: Differing by the position of the hydroxyl group.
Properties
IUPAC Name |
6-fluoro-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKANRIZTFUIWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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